11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate
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Overview
Description
NSC 150758: , also known as 1,3-dinitro-4-phenylbiphenyl, is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol . It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure. This compound is primarily used as an intermediate in the synthesis of various organic materials and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-4-phenylbiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 1,3-dibromo-4-phenylbenzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of 1,3-dinitro-4-phenylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-dinitro-4-phenylbiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents in the presence of catalysts or under acidic conditions.
Major Products Formed:
Reduction: 1,3-diamino-4-phenylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
1,3-dinitro-4-phenylbiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dinitro-4-phenylbiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dinitrobenzene: Similar structure with two nitro groups on a benzene ring.
4-nitrobiphenyl: Contains a single nitro group on a biphenyl structure.
2,4-dinitrotoluene: Contains two nitro groups on a toluene ring.
Uniqueness: 1,3-dinitro-4-phenylbiphenyl is unique due to the specific positioning of the nitro groups and the phenyl group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
4295-20-9 |
---|---|
Molecular Formula |
C16H12ClNO4S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
11-methylthiochromeno[4,3-b]indol-11-ium;perchlorate |
InChI |
InChI=1S/C16H12NS.ClHO4/c1-17-14-8-4-2-6-11(14)13-10-18-15-9-5-3-7-12(15)16(13)17;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XTSUSVMZDPZZOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C3=CC=CC=C3SC=C2C4=CC=CC=C41.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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